REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:6]1[C:5]2[C:10](=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13]
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Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=C(C=NC2=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WAIT
|
Details
|
After standing over night
|
Type
|
CUSTOM
|
Details
|
light yellow needles have formed
|
Type
|
FILTRATION
|
Details
|
which are filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
The POCl3-filtrate is poured into 1 l of ice-water
|
Type
|
CUSTOM
|
Details
|
additional compound precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
DISSOLUTION
|
Details
|
The solid materials are dissolved in 300 ml CH2Cl2
|
Type
|
WASH
|
Details
|
washed first with aqueous sodium hydroxide (300 ml water and 30 ml 2N NaOH)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Colorless needles are formed which
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried for 16 h at 60° C. (high vacuum)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
tret=12.88 min (Grad 1)
|
Duration
|
12.88 min
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=NC2=CC(=CC=C12)Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |